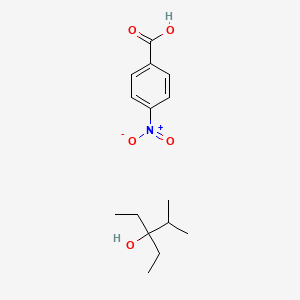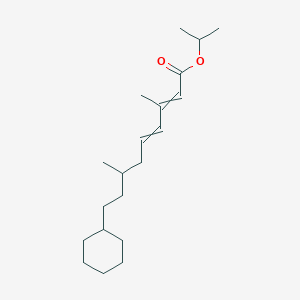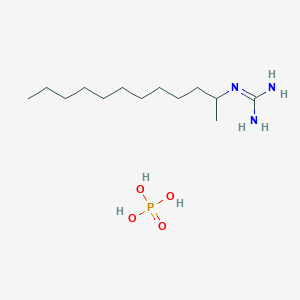
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of two fluorine atoms, a thienyl group, and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienyl intermediate: The thienyl group is introduced through a reaction between thiophene and a suitable halogenating agent.
Introduction of the difluoro and trifluoromethoxy groups: These groups are added through nucleophilic substitution reactions using appropriate fluorinating agents and trifluoromethoxy precursors.
Formation of the diketone structure: The final step involves the formation of the diketone structure through a condensation reaction between the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency.
化学反応の分析
Types of Reactions
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Reactive intermediates: The compound may form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(methoxy)-
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(ethoxy)-
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoroethoxy)-
Uniqueness
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are desired.
特性
CAS番号 |
56286-63-6 |
|---|---|
分子式 |
C9H5F5O3S |
分子量 |
288.19 g/mol |
IUPAC名 |
4,4-difluoro-1-thiophen-2-yl-4-(trifluoromethoxy)butane-1,3-dione |
InChI |
InChI=1S/C9H5F5O3S/c10-8(11,17-9(12,13)14)7(16)4-5(15)6-2-1-3-18-6/h1-3H,4H2 |
InChIキー |
WSIUBSKTFJRRGF-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(OC(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)

![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)




![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)


![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)

